molecular formula C23H23N5O4 B6479308 ethyl 4-{2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamido}benzoate CAS No. 1261003-07-9

ethyl 4-{2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamido}benzoate

Cat. No. B6479308
CAS RN: 1261003-07-9
M. Wt: 433.5 g/mol
InChI Key: IYFJMBSHZYCAII-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl ester, an acetamide, and a [1,2,4]triazolo[4,3-a]quinoxaline . Compounds with these functional groups are often involved in various biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, are typically synthesized via aromatic nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-a]quinoxaline core is a fused ring system containing nitrogen atoms .

Scientific Research Applications

Antibacterial Properties

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) exhibit antibacterial activity. Researchers have explored their potential as novel antimicrobial agents, targeting various bacterial strains. These compounds may serve as promising leads for developing new antibiotics to combat bacterial infections .

Bioisosteric Potential

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been explored as a bioisostere for purines, carboxylic acids, and N-acetylated lysine. Researchers investigate its suitability for replacing existing functional groups in drug design.

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include exploring its potential biological activities, such as antiviral or antimicrobial effects .

properties

IUPAC Name

ethyl 4-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-4-32-23(31)15-9-11-16(12-10-15)24-19(29)13-27-17-7-5-6-8-18(17)28-20(14(2)3)25-26-21(28)22(27)30/h5-12,14H,4,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFJMBSHZYCAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate

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